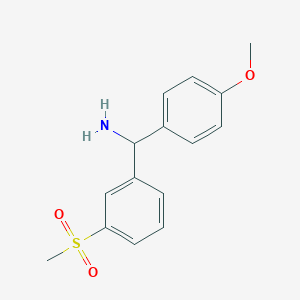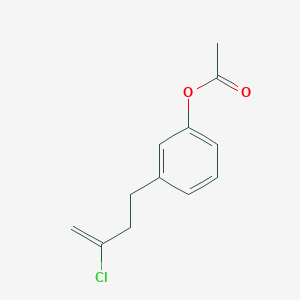
4-Bromo-3-fluoro-3'-methoxybenzophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-3-fluoro-3’-methoxybenzophenone is a chemical compound with the molecular formula C14H10BrFO2 . It has a molecular weight of 309.13 . This compound is used as an organic intermediate .
Molecular Structure Analysis
The molecular structure of 4-Bromo-3-fluoro-3’-methoxybenzophenone consists of a bromo-fluorophenyl group and a methoxyphenyl group connected by a methanone bridge .Physical And Chemical Properties Analysis
4-Bromo-3-fluoro-3’-methoxybenzophenone is a white solid . It has a molecular weight of 309.13 .Aplicaciones Científicas De Investigación
Photodynamic Therapy Applications
One significant application of related compounds is in the field of photodynamic therapy (PDT) for cancer treatment. A study by Pişkin, Canpolat, and Öztürk (2020) developed new zinc phthalocyanine derivatives with high singlet oxygen quantum yields, substituted with new benzenesulfonamide derivative groups containing Schiff base. These compounds, which share structural similarities with 4-Bromo-3-fluoro-3'-methoxybenzophenone, exhibit remarkable potential as Type II photosensitizers in PDT due to their good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield. This advancement underscores the role of bromo-fluoro-methoxybenzophenone derivatives in developing effective cancer therapies (Pişkin, Canpolat, & Öztürk, 2020).
Fluorinated Compound Detection in Environmental Studies
Londry and Fedorak (1993) explored the use of fluorinated compounds, including derivatives of benzophenone, to detect aromatic metabolites in a methanogenic consortium. Their study revealed a pathway for m-cresol degradation involving a novel demethylation step, highlighting the application of fluorinated benzophenone derivatives in elucidating environmental biodegradation processes. This research provides insights into the degradation of aromatic pollutants and the environmental fate of chemical compounds (Londry & Fedorak, 1993).
Advanced Material Synthesis
Another application area is in the synthesis of advanced materials. Chen Bing-he (2008) described the synthesis of Methyl 4-Bromo-2-methoxybenzoate from 4-bromo-2-fluorotoluene, involving bromination, hydrolysis, cyanidation, methoxylation, hydrolysis, and esterification processes. Although this study does not directly involve 4-Bromo-3-fluoro-3'-methoxybenzophenone, it showcases the complex synthetic routes employed in creating materials with specific functional groups that could be applied in various fields, including pharmaceuticals, agrochemicals, and organic electronics (Chen Bing-he, 2008).
Safety and Hazards
While specific safety and hazard information for 4-Bromo-3-fluoro-3’-methoxybenzophenone is not available, general precautions should be taken while handling it. These include avoiding breathing dust, avoiding contact with skin and eyes, and wearing protective clothing, gloves, safety glasses, and a dust respirator .
Propiedades
IUPAC Name |
(4-bromo-3-fluorophenyl)-(3-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrFO2/c1-18-11-4-2-3-9(7-11)14(17)10-5-6-12(15)13(16)8-10/h2-8H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJHOQJWPFZDYMU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)C2=CC(=C(C=C2)Br)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrFO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90641481 |
Source


|
| Record name | (4-Bromo-3-fluorophenyl)(3-methoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90641481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-3-fluoro-3'-methoxybenzophenone | |
CAS RN |
750633-75-1 |
Source


|
| Record name | (4-Bromo-3-fluorophenyl)(3-methoxyphenyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=750633-75-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-Bromo-3-fluorophenyl)(3-methoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90641481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2Z)-2-[(2E)-3-(2-furyl)prop-2-en-1-ylidene]-6-hydroxy-1-benzofuran-3(2H)-one](/img/structure/B1345331.png)
![N-[3-(dimethylamino)propyl]cyclopentanamine dihydrochloride](/img/structure/B1345333.png)
![4-{5H,6H,7H,8H-imidazo[1,5-a]pyridin-3-yl}aniline](/img/structure/B1345335.png)










